molecular formula C13H15N3O3 B2946539 benzyl N-{[(cyanomethyl)(methyl)carbamoyl]methyl}carbamate CAS No. 1311683-20-1

benzyl N-{[(cyanomethyl)(methyl)carbamoyl]methyl}carbamate

Cat. No.: B2946539
CAS No.: 1311683-20-1
M. Wt: 261.281
InChI Key: WYFAAJVEDBTYPU-UHFFFAOYSA-N
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Description

Benzyl N-{[(cyanomethyl)(methyl)carbamoyl]methyl}carbamate is a compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis, particularly as protecting groups for amines. This compound is characterized by the presence of a benzyl group, a cyanomethyl group, and a carbamate moiety, making it a versatile intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl N-{[(cyanomethyl)(methyl)carbamoyl]methyl}carbamate can be achieved through several methods:

Industrial Production Methods

Industrial production methods for carbamates often involve the use of scalable and efficient processes. For instance, the use of Si(OMe)4 as a nonmetallic regenerable reagent and DBU as a CO2 capture agent enables the direct conversion of low-concentration CO2 into carbamates . This method is advantageous as it does not require metal complex catalysts or metal salt additives.

Chemical Reactions Analysis

Types of Reactions

Benzyl N-{[(cyanomethyl)(methyl)carbamoyl]methyl}carbamate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbamate into amines.

    Substitution: Nucleophilic substitution reactions can replace the cyanomethyl group with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

Benzyl N-{[(cyanomethyl)(methyl)carbamoyl]methyl}carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of benzyl N-{[(cyanomethyl)(methyl)carbamoyl]methyl}carbamate involves its interaction with specific molecular targets. The compound can act as a protecting group for amines, preventing unwanted reactions during synthesis. It can be installed and removed under relatively mild conditions, making it a valuable tool in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

    Benzyl Carbamate: Similar in structure but lacks the cyanomethyl group.

    Methyl Carbamate: Contains a methyl group instead of a benzyl group.

    Ethyl Carbamate: Contains an ethyl group instead of a benzyl group.

Uniqueness

Benzyl N-{[(cyanomethyl)(methyl)carbamoyl]methyl}carbamate is unique due to the presence of both a benzyl group and a cyanomethyl group, which confer specific reactivity and stability properties. This makes it particularly useful in applications where selective protection and deprotection of amines are required .

Properties

IUPAC Name

benzyl N-[2-[cyanomethyl(methyl)amino]-2-oxoethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O3/c1-16(8-7-14)12(17)9-15-13(18)19-10-11-5-3-2-4-6-11/h2-6H,8-10H2,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYFAAJVEDBTYPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC#N)C(=O)CNC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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